N-(2,4-dimethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-19-10-4-5-11(12(8-10)20-2)17-13(18)9-21-14-15-6-3-7-16-14/h3-8H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNBELRGZZVQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the reaction of 2,4-dimethoxyphenylamine with a pyrimidine derivative under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the amine and the pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme, thereby preventing the synthesis of RNA and inhibiting bacterial growth . This interaction disrupts essential bacterial processes, leading to cell death.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on the Aromatic Rings
Pyrimidine Ring Modifications
- N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (): The pyrimidine ring here is substituted with two amino groups at positions 4 and 6, increasing hydrogen-bonding capacity. This enhances interactions with polar residues in biological targets. Dihedral angles between pyrimidine and phenyl rings range from 42.25° to 67.84°, influencing molecular conformation .
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)Acetamide (): Methyl groups on the pyrimidine enhance steric bulk and hydrophobicity. Synthesized via reaction of 2-thio-4,6-dimethylpyrimidine with chloroacetamide in ethanol . Key Difference: The target compound’s unsubstituted pyrimidine may allow for more flexible binding modes compared to methylated analogues.
Phenyl Ring Modifications
- N-(2-Ethoxyphenyl)-2-{[4-(Prop-2-en-1-yl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide (): Ethoxy and allyl groups on the phenyl ring increase steric hindrance and alter electronic properties.
- N-(3-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (): Chlorine substituents introduce electron-withdrawing effects, reducing electron density on the phenyl ring. Key Difference: The target compound’s methoxy groups increase electron density, which may influence π-π stacking interactions in protein binding .
Crystallographic and Conformational Insights
- Crystal Packing and Hydrogen Bonding: In N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide, intramolecular N–H⋯N bonds stabilize folded conformations . Target Compound: Methoxy groups on the phenyl ring may form intermolecular C–H⋯O interactions, altering crystal packing compared to chloro or methyl analogues.
Dihedral Angles :
Data Table: Key Structural and Functional Comparisons
| Compound Name | Pyrimidine Substituents | Phenyl Substituents | Key Functional Groups | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | None | 2,4-Dimethoxy | Sulfanyl, Acetamide | ~322.34* | Kinase inhibition, Agrochemicals |
| N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide | 4,6-Diamino | 4-Chloro | Sulfanyl, Acetamide | ~339.79 | Antibacterial agents |
| 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-Methylpyridin-2-yl)Acetamide | 4,6-Dimethyl | 4-Methylpyridinyl | Sulfanyl, Acetamide | ~303.39 | Medicinal intermediates |
| Acetylsulfadiazine | None | 4-Sulfamoyl | Sulfonamide, Acetamide | ~324.34 | Antibiotics |
*Calculated based on molecular formula C₁₃H₁₄N₄O₄S.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative efficacy against various biological targets.
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 299.35 g/mol
- CAS Number : 403835-97-2
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Inhibition of Bacterial RNA Polymerase : The compound binds to the switch region of bacterial RNA polymerase, inhibiting RNA synthesis and bacterial growth. This mechanism positions it as a potential antibacterial agent against Gram-positive bacteria.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines, potentially through apoptotic pathways or by interfering with critical cellular processes .
Antibacterial Activity
The compound has shown promising results in inhibiting bacterial growth. In vitro studies demonstrate significant activity against several strains of bacteria, with varying minimum inhibitory concentrations (MICs).
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
Anticancer Activity
This compound has been evaluated against multiple cancer cell lines. The following table summarizes its cytotoxicity:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| HCT-15 (Colon Cancer) | 5.0 | Apoptosis induction |
| MDA-MB-231 (Breast) | 7.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 6.0 | Inhibition of proliferation |
Case Studies
- Study on Anticancer Efficacy : In a study involving HCT-15 colon cancer cells, this compound exhibited an IC value of 5 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics .
- Antibacterial Testing : A series of experiments conducted on various bacterial strains revealed that the compound effectively inhibited the growth of Staphylococcus aureus at an MIC of 16 µg/mL, indicating its potential as an antibacterial agent.
Comparative Analysis
When compared to other similar compounds, this compound shows competitive efficacy in both antibacterial and anticancer activities:
| Compound | IC / MIC | Activity Type |
|---|---|---|
| N-(4-methylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amide | IC: 1.95 µM | Anticancer |
| Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2-methoxystyryl)-2-oxo... | MIC: 32 µg/mL | Antibacterial |
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2,4-dimethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide?
Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Preparation of the pyrimidin-2-ylsulfanyl intermediate via nucleophilic substitution (e.g., reacting 2-mercaptopyrimidine with a halogenated precursor under basic conditions).
- Step 2: Coupling with N-(2,4-dimethoxyphenyl)acetamide using a chloroacetamide derivative. Refluxing in ethanol or toluene with catalysts like triethylamine or KOH optimizes yield .
- Key Conditions: Temperature (60–80°C), solvent polarity, and reaction time (4–12 hours) are critical for minimizing side products .
Basic: What analytical techniques are essential for confirming structural integrity and purity?
Answer:
- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., methoxy groups at 2,4-positions; pyrimidine-thioether linkage). Aromatic proton signals typically appear between δ 6.5–8.5 ppm .
- IR Spectroscopy: Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-O of methoxy groups) validate functional groups .
- Purity Assessment: HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane) ensures >95% purity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Orthogonal Assays: Combine enzyme inhibition studies (e.g., kinase assays) with cell-based cytotoxicity tests (MTT assays) to differentiate direct target effects from off-target interactions .
- Structure-Activity Relationship (SAR) Analysis: Compare analogs (e.g., methyl vs. methoxy substituents) to identify critical functional groups influencing activity .
- Dose-Response Curves: Use nonlinear regression to calculate IC values, ensuring consistency across replicate experiments .
Advanced: What reaction mechanisms govern the sulfanyl-acetamide bond formation in this compound?
Answer:
- Nucleophilic Substitution (S2): The thiol group (-SH) on pyrimidine attacks the electrophilic carbon of chloroacetamide, displacing chloride. Base (e.g., KOH) deprotonates the thiol to enhance nucleophilicity .
- Hydrogen Bonding Stabilization: Intramolecular N–H···N bonds between the pyrimidine and acetamide moieties stabilize the intermediate, as observed in crystallographic studies .
Advanced: What crystallographic insights are available for this compound’s structural optimization?
Answer:
- X-ray Diffraction: Reveals dihedral angles between aromatic rings (e.g., ~42–67° between pyrimidine and phenyl groups), impacting molecular planarity and binding interactions .
- Hydrogen Bond Networks: Intramolecular bonds (N–H···O/S) and intermolecular packing (e.g., π-π stacking) influence solubility and crystal morphology .
- Thermal Stability: Differential Scanning Calorimetry (DSC) data correlate melting points with crystalline lattice strength .
Advanced: How can computational methods predict target interactions for this compound?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding to kinases or receptors. Pyrimidine-thioether and methoxy groups often anchor to hydrophobic pockets .
- MD Simulations: Assess binding stability (e.g., RMSD < 2 Å over 100 ns simulations) and ligand-protein hydrogen bonding dynamics .
- ADMET Prediction: Tools like SwissADME estimate bioavailability (e.g., LogP ~2.5) and metabolic pathways (CYP450 interactions) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature: Store at –20°C in airtight, light-resistant vials to prevent hydrolysis or oxidation of the sulfanyl group .
- Solubility: Dissolve in DMSO (stock solutions) at 10 mM, avoiding aqueous buffers with extreme pH (<4 or >9) .
Advanced: How can researchers optimize synthetic yield while minimizing byproducts?
Answer:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require post-reaction purification via column chromatography .
- Catalyst Screening: Palladium or copper catalysts accelerate coupling steps (e.g., Ullmann-type reactions), reducing reaction time from 24h to 6h .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
